

Spectroscopic Profile of Ethyl 1H-Pyrazole-4-Carboxylate: A Technical Guide

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Compound of Interest

Compound Name: ethyl 1H-pyrazole-4-carboxylate

Cat. No.: B133763

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This technical guide provides a comprehensive overview of the spectral data for **ethyl 1H-pyrazole-4-carboxylate** (CAS No: 37622-90-5), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and structural visualizations to support research and manufacturing activities.

Chemical Structure and Properties

- IUPAC Name: ethyl 1H-pyrazole-4-carboxylate[2]
- Molecular Formula: C₆H₈N₂O₂[2][3][4]
- Molecular Weight: 140.14 g/mol [2][3][5]
- Appearance: White to pale yellow crystalline powder[4]

Spectroscopic Data Summary

The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl 1H-pyrazole-4-carboxylate**.

¹H NMR Spectroscopy



The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data, acquired in deuterochloroform (CDCl₃), is presented below.

Table 1: ¹H NMR Spectral Data of Ethyl 1H-pyrazole-4-carboxylate in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.08	Singlet	2H	H-3, H-5 (Pyrazole ring)
4.31	Quartet	2H	-CH ₂ - (Ethyl group)
1.36	Triplet	3H	-CH₃ (Ethyl group)
~12-13 (broad)	Singlet	1H	N-H (Pyrazole ring)

Note: The N-H proton signal is often broad and may not be consistently observed or may exchange with residual water in the solvent. One source reported a singlet at 5.30 ppm which could potentially be the N-H proton under specific conditions, though its integration (1H) was not explicitly stated for that peak alone.[3][4] The primary reference for the other peaks is consistent across multiple sources.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies the carbon framework of the molecule. Data is available from Sigma-Aldrich Co. LLC.[2][6]

Table 2: 13C NMR Spectral Data of Ethyl 1H-pyrazole-4-carboxylate in CDCl₃[6]



Chemical Shift (δ) ppm	Assignment	
~163	C=O (Ester carbonyl)	
~139	C-3, C-5 (Pyrazole ring)	
~110	C-4 (Pyrazole ring)	
~60	-CH2- (Ethyl group)	
~14	-CH₃ (Ethyl group)	

Note: Exact chemical shift values can vary slightly based on solvent and concentration. The assignments are based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands of Ethyl 1H-pyrazole-4-carboxylate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3150-3000	Medium	N-H Stretch (Pyrazole ring)
~2980	Medium	C-H Stretch (Aliphatic)
~1710	Strong	C=O Stretch (Ester)
~1500	Medium	C=C, C=N Stretch (Ring)
~1240	Strong	C-O Stretch (Ester)

Note: The data is typically acquired using a KBr pellet technique with an FTIR spectrometer.[2]

Mass Spectrometry

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.



Table 4: Mass Spectrometry Data for Ethyl 1H-pyrazole-4-carboxylate

Technique	m/z Value	Interpretation
GC-MS	140	[M] ⁺ (Molecular ion)
GC-MS	112	Fragment, likely loss of C ₂ H ₄ (ethene)
GC-MS	95	Fragment, likely loss of ethoxy group (-OC ₂ H ₅)
LC-MS	141.0	[M+H]+ (Protonated molecular ion)[3]

Note: The exact mass is 140.058577502 Da.[2] Fragmentation patterns help to confirm the structure.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **ethyl 1H-pyrazole-4-carboxylate** (~5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid sample (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker Tensor 27.[2] The spectrum is recorded in the range of



4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

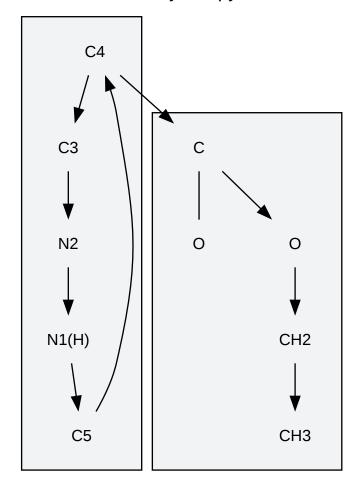
For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a capillary column and subsequently introduced into the mass spectrometer. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent mixture (e.g., water/acetonitrile) and analyzed, often using electrospray ionization (ESI) in positive mode to observe the [M+H]+ ion.[3]

Data Interpretation and Visualization

The following diagrams illustrate the chemical structure and a generalized workflow for spectral analysis.



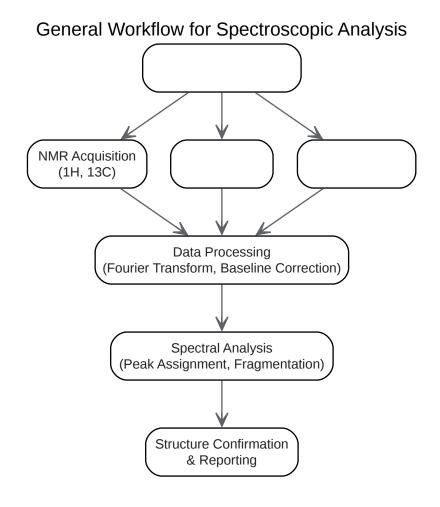
Chemical Structure of Ethyl 1H-pyrazole-4-carboxylate



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Caption: Structure of Ethyl 1H-pyrazole-4-carboxylate.





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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

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